5-(Butan-2-yl)cyclohexane-1,3-dione

Lipophilicity XLogP3 Medicinal Chemistry

5-(Butan-2-yl)cyclohexane-1,3-dione is a strategic chiral intermediate for next-generation ACCase and HPPD inhibitor herbicides. Its sec-butyl substituent delivers a distinct lipophilic profile (XLogP3=1.8) that cannot be replicated by methyl or ethyl analogs, directly enhancing membrane permeability and hydrophobic enzyme-pocket binding. The defined stereocenter acts as a prochiral handle for enantioselective synthesis of crop-selective inhibitors. Supplied at ≥95% purity with comprehensive analytical documentation (NMR, HPLC, GC), this compound is ideal for QSAR calibration, parallel synthesis workflows, and lead optimization programs where precise substitution patterns and stereochemistry are critical for target binding and efficacy.

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
CAS No. 57641-91-5
Cat. No. B1288444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Butan-2-yl)cyclohexane-1,3-dione
CAS57641-91-5
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESCCC(C)C1CC(=O)CC(=O)C1
InChIInChI=1S/C10H16O2/c1-3-7(2)8-4-9(11)6-10(12)5-8/h7-8H,3-6H2,1-2H3
InChIKeySDEMJWNRMQWCQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Butan-2-yl)cyclohexane-1,3-dione (CAS 57641-91-5): Key Physicochemical and Structural Overview for Procurement Evaluation


5-(Butan-2-yl)cyclohexane-1,3-dione (CAS 57641-91-5), also known as 5-sec-butylcyclohexane-1,3-dione, is a substituted cyclohexane-1,3-dione derivative characterized by a sec-butyl group at the 5-position of the cyclohexane ring [1]. This compound, with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol, serves as a versatile synthetic intermediate, particularly within the development of agrochemicals that target acetyl-CoA carboxylase (ACCase) or 4-hydroxyphenylpyruvate dioxygenase (HPPD) [2]. Its structural features, including a stereocenter and specific lipophilic character, dictate its unique role as a building block in the synthesis of complex molecules, distinguishing it from simpler alkyl-substituted analogs .

The Risk of Substituting 5-(Butan-2-yl)cyclohexane-1,3-dione with Generic Cyclohexanedione Analogs in Critical Applications


Substituting 5-(Butan-2-yl)cyclohexane-1,3-dione with other 5-alkyl-substituted cyclohexane-1,3-diones (e.g., 5-methyl or 5-ethyl) is inadvisable without thorough validation, as even minor alkyl chain variations profoundly impact lipophilicity, steric bulk, and, consequently, the compound's behavior in chemical reactions and biological systems [1]. The specific sec-butyl group on this compound confers a distinct balance of properties that is not replicated by shorter or linear alkyl chains . Such differences directly influence the yield and selectivity in downstream synthetic processes, particularly in the construction of enantiomerically pure compounds where the existing stereocenter can be leveraged . Furthermore, as an intermediate for developing herbicides targeting ACCase and HPPD enzymes, the precise substitution pattern is critical, as it can significantly alter binding affinity and overall efficacy [2].

Quantitative Differentiation of 5-(Butan-2-yl)cyclohexane-1,3-dione Against Key Analogs


Enhanced Lipophilicity vs. 5-Methyl Analog Drives Different Partitioning and Reactivity

5-(Butan-2-yl)cyclohexane-1,3-dione exhibits a significantly higher predicted lipophilicity (XLogP3 = 1.8) compared to its closest simpler analog, 5-methylcyclohexane-1,3-dione (XLogP3 = 0.4) [1]. This 4.5-fold increase in the logP value directly impacts the compound's solubility profile and its behavior in biphasic reactions or biological assays where membrane permeability or non-polar interactions are key.

Lipophilicity XLogP3 Medicinal Chemistry Agrochemical Synthesis

Commercial Supply with Validated Purity and Full Analytical Support

From a procurement perspective, 5-(Butan-2-yl)cyclohexane-1,3-dione is available at a standard purity of 95% . Critically, reputable suppliers provide batch-specific certificates of analysis (COA) including NMR, HPLC, and GC data, ensuring lot-to-lot consistency and structural fidelity . This level of analytical validation is essential for reproducibility in both early discovery research and process chemistry development.

Quality Control NMR HPLC Chemical Purity

Presence of a Defined Stereocenter Enables Chiral Diversification Strategies

5-(Butan-2-yl)cyclohexane-1,3-dione contains one undefined stereocenter [1], making it a versatile prochiral intermediate. In contrast, simpler homologs like 5-methylcyclohexane-1,3-dione or 5,5-dimethylcyclohexane-1,3-dione (dimedone) are either achiral or lack this specific substitution pattern. The sec-butyl group introduces steric asymmetry that can be exploited in diastereoselective reactions, providing a key advantage for medicinal chemists aiming to synthesize enantiomerically enriched compounds.

Chiral Synthesis Stereochemistry Asymmetric Building Blocks

Increased Rotatable Bond Count Offers Greater Conformational Flexibility Than Shorter Analogs

The sec-butyl group in 5-(Butan-2-yl)cyclohexane-1,3-dione contributes to a rotatable bond count of 2 [1], which is higher than that of 5-methylcyclohexane-1,3-dione (rotatable bond count = 1) [2]. This increased conformational flexibility is a measurable molecular property that can influence the compound's ability to adopt optimal binding conformations in enzyme active sites or to achieve specific molecular packing in solid-state chemistry.

Molecular Flexibility Conformational Analysis SAR Studies

High-Value Application Scenarios for 5-(Butan-2-yl)cyclohexane-1,3-dione Stemming from Its Differentiated Profile


Synthesis of Chiral Agrochemical Intermediates

Leverage the defined stereocenter in 5-(Butan-2-yl)cyclohexane-1,3-dione as a prochiral starting point for constructing enantiomerically enriched cyclohexanedione-derived herbicides. This approach aligns with the development of next-generation ACCase and HPPD inhibitors where stereochemistry is critical for target binding and crop selectivity [1].

Development of Novel Hydrophobic Scaffolds in Medicinal Chemistry

Utilize the compound's higher lipophilicity (XLogP3 = 1.8) compared to methyl analogs to design molecules with improved membrane permeability or enhanced binding to hydrophobic enzyme pockets. This is particularly relevant in early-stage drug discovery for CNS targets or for optimizing the ADME profile of lead compounds [2].

Benchmark Standard for QSAR and Computational Modeling Studies

Employ 5-(Butan-2-yl)cyclohexane-1,3-dione as a reference compound in quantitative structure-activity relationship (QSAR) models. Its unique combination of properties—intermediate rotatable bonds, defined stereocenter, and distinct XLogP3—makes it an ideal benchmark for calibrating computational predictions for a series of cyclohexanedione derivatives [REFS-3, REFS-4].

Reliable Building Block for High-Throughput Chemical Synthesis

Incorporate this compound into parallel synthesis workflows or combinatorial libraries, knowing that commercial sources offer a 95% purity standard with comprehensive analytical support (NMR, HPLC, GC). This reliability reduces the need for post-synthesis repurification and ensures high-quality lead generation data .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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